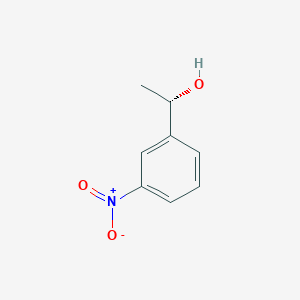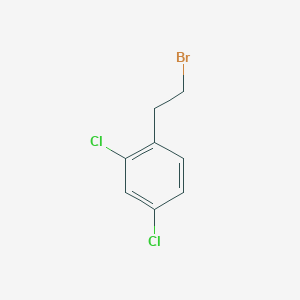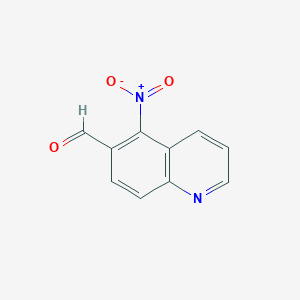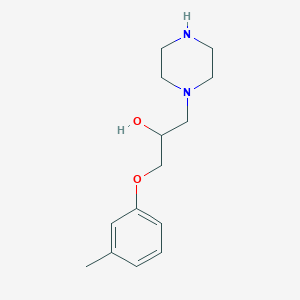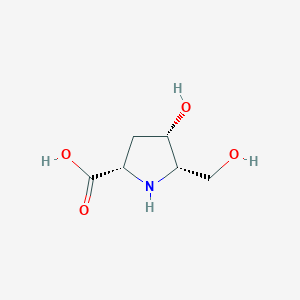
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid, also known as L-Iduronic Acid, is a naturally occurring monosaccharide and a component of the glycosaminoglycan family of carbohydrates. It is found in various biological systems, including the extracellular matrix and connective tissues. L-Iduronic Acid has been studied for its potential therapeutic applications in various diseases, such as cancer, inflammation, and cardiovascular disorders.
Mécanisme D'action
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid exerts its biological effects through various mechanisms. It can interact with various proteins and enzymes, including growth factors, cytokines, and matrix metalloproteinases. (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can also modulate the expression of genes involved in inflammation and cell proliferation. Additionally, (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can bind to extracellular matrix components, such as collagen and hyaluronan, and regulate their function.
Effets Biochimiques Et Physiologiques
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has been shown to have various biochemical and physiological effects. It can modulate the activity of various enzymes involved in inflammation and cell proliferation. (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can also inhibit the growth of cancer cells and promote wound healing and tissue regeneration. Additionally, (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can regulate the function of extracellular matrix components, such as collagen and hyaluronan.
Avantages Et Limitations Des Expériences En Laboratoire
The enzymatic synthesis method of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has several advantages, including high yield and specificity. Additionally, (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can be easily purified and characterized using various analytical techniques. However, the synthesis of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can be time-consuming and expensive. Additionally, the biological effects of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can vary depending on the concentration and mode of administration.
Orientations Futures
There are several future directions for the study of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid. One potential direction is the development of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid-based therapeutics for the treatment of various diseases, such as cancer and inflammation. Additionally, further studies are needed to understand the mechanism of action of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid and its interaction with various proteins and enzymes. Furthermore, the potential role of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid in tissue engineering and regenerative medicine should be explored.
Conclusion:
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid is a naturally occurring monosaccharide with potential therapeutic applications in various diseases. It can be synthesized through various methods, including enzymatic synthesis. (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid exerts its biological effects through various mechanisms and has been shown to have anti-inflammatory properties, inhibit the growth of cancer cells, and promote wound healing and tissue regeneration. The enzymatic synthesis method of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has several advantages, including high yield and specificity. However, further studies are needed to understand the mechanism of action of (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid and its potential role in tissue engineering and regenerative medicine.
Méthodes De Synthèse
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid can be synthesized through various methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reagents to convert glucose into (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid. Enzymatic synthesis, on the other hand, involves the use of enzymes such as uronate dehydrogenase and uronate isomerase to convert D-glucuronic acid into (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid. The enzymatic synthesis method is preferred due to its high yield and specificity.
Applications De Recherche Scientifique
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can inhibit the growth of cancer cells. (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has also been studied for its potential role in cardiovascular disorders, such as atherosclerosis and thrombosis. Additionally, (2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid Acid has been shown to have a positive effect on wound healing and tissue regeneration.
Propriétés
Numéro CAS |
110658-38-3 |
|---|---|
Nom du produit |
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid |
Formule moléculaire |
C6H11NO4 |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO4/c8-2-4-5(9)1-3(7-4)6(10)11/h3-5,7-9H,1-2H2,(H,10,11)/t3-,4-,5-/m0/s1 |
Clé InChI |
AEWQBAFSXFXHIT-YUPRTTJUSA-N |
SMILES isomérique |
C1[C@@H]([C@@H](N[C@@H]1C(=O)O)CO)O |
SMILES |
C1C(C(NC1C(=O)O)CO)O |
SMILES canonique |
C1C(C(NC1C(=O)O)CO)O |
Synonymes |
L-Proline, 4-hydroxy-5-(hydroxymethyl)-, (2-alpha-,4-alpha-,5-alpha-)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Ethoxy-5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12814.png)
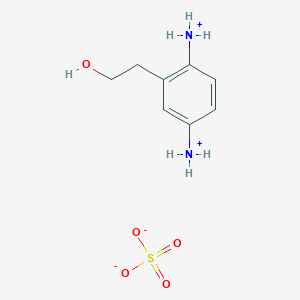

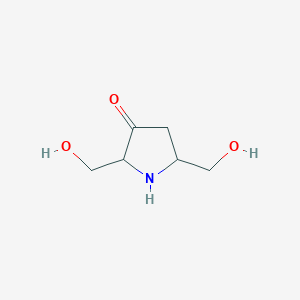

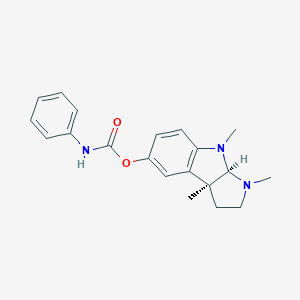
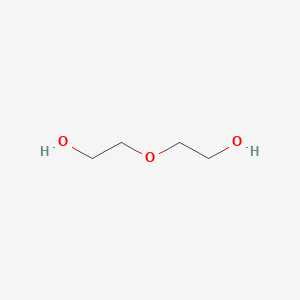
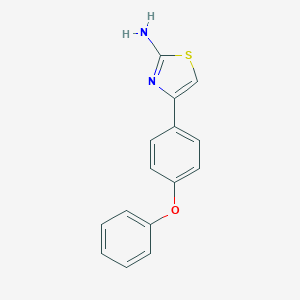
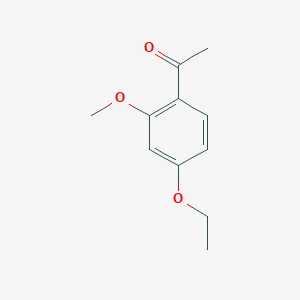
![Cyclohexanecarboxaldehyde, 4-hydroxy-3-methoxy-, [1R-(1alpha,3alpha,4beta)]-(9CI)](/img/structure/B12835.png)
